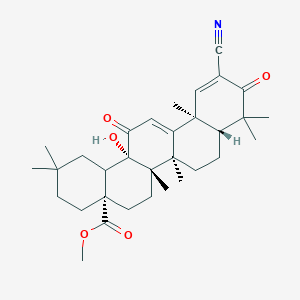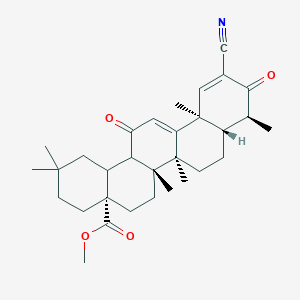![molecular formula C27H19ClF2N4O3 B10835278 2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28627961-Compound-31” is a synthetic organic compound known for its role as an irreversible inhibitor of Bruton’s tyrosine kinase. This compound is a novel 2,5-diaminopyrimidin-based analogue, which has shown a unique selectivity profile compared to other inhibitors .
Preparation Methods
The synthetic routes for “PMID28627961-Compound-31” involve multiple steps, including the formation of the 2,5-diaminopyrimidin core and subsequent functionalization to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to meet regulatory standards .
Chemical Reactions Analysis
“PMID28627961-Compound-31” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
“PMID28627961-Compound-31” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in cell signaling and immune response.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant Bruton’s tyrosine kinase activity, such as certain cancers and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of “PMID28627961-Compound-31” involves the irreversible inhibition of Bruton’s tyrosine kinase. This inhibition occurs through covalent binding to the active site of the enzyme, preventing its activity and subsequent downstream signaling. The molecular targets and pathways involved include the inhibition of B-cell receptor signaling, which plays a crucial role in the proliferation and survival of B-cells .
Comparison with Similar Compounds
“PMID28627961-Compound-31” is unique compared to other similar compounds due to its selectivity profile and irreversible inhibition mechanism. Similar compounds include:
Ibrutinib: The first irreversible Bruton’s tyrosine kinase inhibitor discovered, with a different selectivity profile.
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a distinct selectivity and safety profile.
Zanubrutinib: A newer Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties .
These comparisons highlight the uniqueness of “PMID28627961-Compound-31” in terms of its selectivity and mechanism of action.
Properties
Molecular Formula |
C27H19ClF2N4O3 |
|---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C27H19ClF2N4O3/c28-18-2-1-3-19(29)22(18)33-27-32-21-13-17(24-25(23(21)34-27)37-11-10-36-24)26(35)31-16-9-8-15(20(30)12-16)7-6-14-4-5-14/h1-3,8-9,12-14H,4-5,10-11H2,(H,31,35)(H2,32,33,34) |
InChI Key |
CSOLVYOAIFCMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C5=C3OCCO5)N=C(N4)NC6=C(C=CC=C6Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione](/img/structure/B10835198.png)
![3-[ethyl(oxan-4-yl)amino]-N-[(5-fluoro-1-methyl-3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)methyl]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B10835200.png)
![2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835207.png)
![1-[1-[1-(2,2-difluoroethyl)piperidin-4-yl]ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B10835215.png)
![2-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-methoxy-1-oxo-8-isoquinolinecarbonitrile](/img/structure/B10835217.png)
![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide](/img/structure/B10835224.png)
![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835225.png)
![5-(3,5-bis(trifluoromethyl)benzyl) 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B10835229.png)
![3-[4-[Carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10835232.png)
![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]propanamide](/img/structure/B10835259.png)
![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide](/img/structure/B10835273.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)

